2-(2-Chlorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
This compound belongs to the 1,3-oxazole class, characterized by a nitrile group at position 4, a 2-chlorophenyl substituent at position 2, and a piperazine ring at position 5 functionalized with a thiophene-2-carbonyl group. Its molecular formula is C₁₉H₁₄ClN₅O₂S, with a molecular weight of 431.87 g/mol.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-14-5-2-1-4-13(14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-6-3-11-27-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMAJJICFKDNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chlorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a novel organic compound with a complex structure that integrates a chlorophenyl group, a thiophene moiety, and an oxazole ring. This unique architecture suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structure and Synthesis
The compound belongs to the class of heterocyclic organic compounds, specifically those containing oxazole and piperazine rings. The synthesis of this compound typically involves multi-step synthetic pathways, which require careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Preliminary studies indicate that this compound may act as an inhibitor for enzymes involved in the endocannabinoid system, particularly monoacylglycerol lipase (MAGL). By inhibiting MAGL, the compound could elevate levels of endocannabinoids like 2-arachidonoylglycerol (2-AG), enhancing signaling through cannabinoid receptors CB1 and CB2.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Antimicrobial Activity
A review of oxazole derivatives indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, oxazole derivatives have shown potent antibacterial effects against both susceptible strains and multidrug-resistant strains .
Neuroprotective Effects
Given its potential interaction with the endocannabinoid system, there is speculation about its neuroprotective effects. Compounds that enhance endocannabinoid signaling have been linked to neuroprotection in models of neurodegenerative diseases.
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Inhibition of MAGL : A study demonstrated that compounds targeting MAGL could significantly enhance endocannabinoid levels, leading to improved outcomes in models of chronic pain and inflammation.
- Antibacterial Efficacy : Research on related oxazole derivatives showed strong antibacterial activity against Gram-positive bacteria, suggesting a potential for developing new antibiotics from this class of compounds .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituents at Position 2 of the Oxazole Ring
- 2-(2-Fluorophenyl) analogs: 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS: 903852-60-8) replaces the chlorophenyl group with a fluorophenyl substituent and modifies the benzoyl group on piperazine to 2-fluoro. This substitution reduces molecular weight (MW: ~429.85 g/mol) and alters lipophilicity (ClogP: ~3.2 vs. 2-(4-Fluorophenyl) variant: The fluorophenyl group at position 4 (vs. 2) may sterically hinder interactions with planar binding pockets, though detailed crystallographic data are unavailable .
Piperazine Acyl Group Modifications
- 3-Chlorobenzoyl substitution: 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile (CAS: 903856-56-4) replaces the thiophene-2-carbonyl group with 3-chlorobenzoyl and substitutes the oxazole’s position 2 with a furyl group.
- Thiophene-2-carbonyl retention with ethenyl linkers :
Hybrid and Complex Derivatives
- Ethenyl-linked analogs :
- Pyrazole and thiazole hybrids :
- 5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile (CAS: 477866-59-4) replaces the oxazole core with pyrrole, introducing a thiophene-chlorine substituent. This structural shift may alter target selectivity, as pyrrole derivatives are common in antipsychotic agents .
Physicochemical and Pharmacological Data
*ClogP values estimated using fragment-based methods.
Key Findings and Trends
- Halogen Effects: Chlorine at the phenyl group (vs.
- Piperazine Acyl Groups : Thiophene-2-carbonyl provides a balance of electron-richness and moderate steric bulk, whereas benzoyl derivatives with halogens (e.g., 3-chloro) may enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
